molecular formula C8H8N2O3 B2608589 7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid CAS No. 2460749-60-2

7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid

Cat. No.: B2608589
CAS No.: 2460749-60-2
M. Wt: 180.163
InChI Key: YTRTXWGCIKTCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid: is a heterocyclic compound that features a fused pyrano-pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridazine derivatives with suitable aldehydes or ketones, followed by cyclization reactions under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free conditions and energy-efficient techniques like microwave-assisted synthesis, can also be employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridazine oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the pyrano-pyridazine ring .

Scientific Research Applications

7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid include:

Uniqueness

What sets this compound apart is its specific ring fusion pattern and the presence of a carboxylic acid functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7,8-dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-8(12)6-4-7-5(9-10-6)2-1-3-13-7/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRTXWGCIKTCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(C=C2OC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.